Methyl 6-[formyl(pyridin-3-yl)amino]hexanoate
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Overview
Description
Methyl 6-[formyl(pyridin-3-yl)amino]hexanoate is an organic compound with the molecular formula C13H18N2O3 It is a derivative of hexanoic acid, featuring a pyridine ring substituted with a formyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[formyl(pyridin-3-yl)amino]hexanoate typically involves the reaction of 6-aminohexanoic acid with pyridine-3-carboxaldehyde under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The resulting product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[formyl(pyridin-3-yl)amino]hexanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 6-[Carboxy(pyridin-3-yl)amino]hexanoate.
Reduction: 6-[Hydroxymethyl(pyridin-3-yl)amino]hexanoate.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
Methyl 6-[formyl(pyridin-3-yl)amino]hexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-[formyl(pyridin-3-yl)amino]hexanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-[formyl(pyridin-2-yl)amino]hexanoate: Similar structure but with the pyridine ring substituted at the 2-position.
Methyl 6-[formyl(pyridin-4-yl)amino]hexanoate: Similar structure but with the pyridine ring substituted at the 4-position.
Uniqueness
Methyl 6-[formyl(pyridin-3-yl)amino]hexanoate is unique due to the specific positioning of the formyl and amino groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its isomers.
Properties
CAS No. |
90067-85-9 |
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Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
methyl 6-[formyl(pyridin-3-yl)amino]hexanoate |
InChI |
InChI=1S/C13H18N2O3/c1-18-13(17)7-3-2-4-9-15(11-16)12-6-5-8-14-10-12/h5-6,8,10-11H,2-4,7,9H2,1H3 |
InChI Key |
BFMSHLUFWOWTKK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCN(C=O)C1=CN=CC=C1 |
Origin of Product |
United States |
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